molecular formula C15H13NO3 B2500652 4-Acetyl-2-(4-acetylphenoxy) pyridine CAS No. 1607436-57-6

4-Acetyl-2-(4-acetylphenoxy) pyridine

Cat. No.: B2500652
CAS No.: 1607436-57-6
M. Wt: 255.273
InChI Key: UWONRWAXOIKSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-2-(4-acetylphenoxy) pyridine is a chemical compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol . This compound features a pyridine ring substituted with an acetyl group at the 4-position and a phenoxy group at the 2-position, which is further substituted with another acetyl group. The presence of both pyridine and phenoxy groups makes it an interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-2-(4-acetylphenoxy) pyridine can be achieved through several methods. One common approach involves the reaction of 4-bromoacetophenone with 2-hydroxy-4-acetylpyridine in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-(4-acetylphenoxy) pyridine can undergo various chemical reactions, including:

    Oxidation: The acetyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: The acetyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-Acetyl-2-(4-acetylphenoxy) pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Acetyl-2-(4-acetylphenoxy) pyridine is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

    4-Acetylpyridine: Lacks the phenoxy group, making it less complex.

    2-Phenoxypyridine: Lacks the acetyl groups, resulting in different chemical properties.

    4-Acetyl-2-phenoxypyridine: Similar structure but without the additional acetyl group on the phenoxy ring.

Uniqueness

4-Acetyl-2-(4-acetylphenoxy) pyridine is unique due to the presence of both acetyl and phenoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-acetylpyridin-2-yl)oxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10(17)12-3-5-14(6-4-12)19-15-9-13(11(2)18)7-8-16-15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWONRWAXOIKSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.